molecular formula C10H12Cl2N4O2 B1672424 Guanabenzacetat CAS No. 23256-50-0

Guanabenzacetat

Katalognummer: B1672424
CAS-Nummer: 23256-50-0
Molekulargewicht: 291.13 g/mol
InChI-Schlüssel: MCSPBPXATWBACD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Guanabenz acetate primarily targets the Alpha-2A adrenergic receptor and the Alpha-2B adrenergic receptor . These receptors are part of the adrenergic system, which plays a crucial role in the regulation of blood pressure. Guanabenz acts as an agonist to these receptors, meaning it binds to these receptors and activates them .

Mode of Action

The antihypertensive effect of Guanabenz is thought to be due to central alpha-adrenergic stimulation . This results in a decreased sympathetic outflow to the heart, kidneys, and peripheral vasculature . The decrease in sympathetic outflow leads to a decrease in systolic and diastolic blood pressure and a slight slowing of pulse rate . Chronic administration of Guanabenz also causes a decrease in peripheral vascular resistance .

Biochemical Pathways

Guanabenz’s action on the alpha-2 adrenergic receptors leads to a decrease in the activity of adenylate cyclase. This decrease in adenylate cyclase activity then reduces the level of cyclic adenosine monophosphate (cAMP) within the cell. The reduction in cAMP levels ultimately leads to a decrease in the release of neurotransmitters from nerve endings, thus reducing sympathetic outflow .

Pharmacokinetics

Approximately 75% of an orally administered dose of Guanabenz acetate is absorbed and metabolized, with less than 1% of unchanged drug recovered from the urine . Peak plasma concentrations of unchanged drug occur between two and five hours after a single oral dose . The average half-life for Guanabenz is about 6 hours .

Result of Action

The molecular and cellular effects of Guanabenz’s action include a decrease in the release of neurotransmitters from nerve endings, a decrease in sympathetic outflow, and a decrease in peripheral vascular resistance . These effects result in a decrease in systolic and diastolic blood pressure and a slight slowing of pulse rate . In addition, Guanabenz has been found to markedly increase the cellular internalization and target mRNA silencing of hydrophobically modified siRNAs .

Action Environment

The action, efficacy, and stability of Guanabenz can be influenced by various environmental factors. For instance, the absorption of Guanabenz can be affected by the presence of food in the gastrointestinal tract . Additionally, the drug’s action can be influenced by the patient’s physiological state, such as kidney or liver function, which can affect the drug’s metabolism and elimination .

Wissenschaftliche Forschungsanwendungen

Guanabenzacetat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound entfaltet seine blutdrucksenkende Wirkung durch die Stimulation von zentralen Alpha-2-Adrenorezeptoren. Diese Stimulation führt zu einer Abnahme des sympathischen Ausstroms vom Gehirn zum Herzen, zu den Nieren und zur peripheren Gefäßlandschaft. Dies führt zu einer Reduktion des systolischen und diastolischen Blutdrucks sowie zu einer leichten Verlangsamung der Pulsfrequenz . Die chronische Verabreichung von this compound führt auch zu einer Abnahme des peripheren Gefäßwiderstands .

Ähnliche Verbindungen:

Eindeutigkeit von this compound: this compound ist in seiner spezifischen Bindungsaffinität und Selektivität für Alpha-2-Adrenorezeptoren einzigartig. Seine potenziellen entzündungshemmenden Eigenschaften und die Fähigkeit, die Wirksamkeit von siRNAs zu verbessern, unterscheiden es außerdem von anderen ähnlichen Verbindungen .

Biochemische Analyse

Biochemical Properties

Guanabenz acetate interacts with alpha-2A and alpha-2B adrenergic receptors . As an agonist, it binds to these receptors and activates them . This interaction is crucial for its antihypertensive effect .

Cellular Effects

Guanabenz acetate has been found to have significant effects on various types of cells. For instance, it has been shown to markedly increase the cellular internalization and target mRNA silencing of hydrophobically modified siRNAs (hsiRNAs), yielding a significant decrease in hsiRNA IC50 . This suggests that Guanabenz acetate can enhance the cellular uptake and efficacy of certain biomolecules .

Molecular Mechanism

The molecular mechanism of Guanabenz acetate’s antihypertensive effect is thought to be due to central alpha-adrenergic stimulation . This results in a decreased sympathetic outflow to the heart, kidneys, and peripheral vasculature, leading to a decrease in systolic and diastolic blood pressure and a slight slowing of pulse rate . Chronic administration of Guanabenz acetate also causes a decrease in peripheral vascular resistance .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Guanabenz acetate in laboratory settings are limited, it has been shown that Guanabenz acetate can have long-term effects on cellular function. For instance, it has been found to markedly increase the cellular internalization and target mRNA silencing of hsiRNAs .

Dosage Effects in Animal Models

In animal models, Guanabenz acetate has been shown to have significant effects. For instance, intraperitoneal administration of Guanabenz acetate for 25 days to obese rats resulted in a significant decrease in body weight compared to the baseline values .

Metabolic Pathways

Guanabenz acetate is metabolized in the liver

Transport and Distribution

Guanabenz acetate is absorbed from the gastrointestinal tract, with approximately 75% of the drug being absorbed

Subcellular Localization

Given its mechanism of action, it is likely that Guanabenz acetate interacts with alpha-2 adrenergic receptors, which are located on the cell membrane .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Guanabenz acetate is synthesized through the condensation of 2,6-dichlorobenzaldehyde with aminoguanidine. The reaction involves the formation of a Schiff base, followed by the addition of acetic acid to form the acetate salt .

Industrial Production Methods: In an industrial setting, the synthesis of guanabenz acetate involves the following steps:

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions may introduce different functional groups onto the aromatic ring .

Eigenschaften

CAS-Nummer

23256-50-0

Molekularformel

C10H12Cl2N4O2

Molekulargewicht

291.13 g/mol

IUPAC-Name

acetic acid;2-[(2,6-dichlorophenyl)methylideneamino]guanidine

InChI

InChI=1S/C8H8Cl2N4.C2H4O2/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12;1-2(3)4/h1-4H,(H4,11,12,14);1H3,(H,3,4)

InChI-Schlüssel

MCSPBPXATWBACD-UHFFFAOYSA-N

SMILES

CC(=O)O.C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl

Isomerische SMILES

CC(=O)O.C1=CC(=C(C(=C1)Cl)/C=N\N=C(N)N)Cl

Kanonische SMILES

CC(=O)O.C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl

Aussehen

White to off-white solid powder.

Color/Form

White solid from acetonitrile
White to almost white powde

melting_point

227-229 °C (decomposition)

Key on ui other cas no.

23256-50-0

Piktogramme

Acute Toxic

Reinheit

>98% (or refer to the Certificate of Analysis)

Verwandte CAS-Nummern

5051-62-7 (Parent)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Solubility of 50 mg/ml in alcohol at 25 °C
In water, 11 mg/ml @ 25 °C

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

2,6 Dichlorobenzylideneaminoguanidine
2,6-Dichlorobenzylideneaminoguanidine
Acetate Wyeth-Ayerst, Guanabenz
Acetate, Guanabenz
BR 750
BR-750
BR750
Guanabenz
Guanabenz Acetate
Guanabenz Acetate Wyeth-Ayerst
Guanabenz Monoacetate
Monoacetate, Guanabenz
WY 8678
WY-8678
WY8678
Wyeth Ayerst of Guanabenz Acetate
Wyeth-Ayerst of Guanabenz Acetate
Wytensin

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guanabenz acetate
Reactant of Route 2
Reactant of Route 2
Guanabenz acetate
Reactant of Route 3
Guanabenz acetate
Reactant of Route 4
Guanabenz acetate
Reactant of Route 5
Guanabenz acetate
Reactant of Route 6
Guanabenz acetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.